molecular formula C26H41NO6 B12679714 Diethyl (4-decyloxy-3-ethoxyanilino)methylenemalonate CAS No. 26692-07-9

Diethyl (4-decyloxy-3-ethoxyanilino)methylenemalonate

Cat. No.: B12679714
CAS No.: 26692-07-9
M. Wt: 463.6 g/mol
InChI Key: IYBVBQKQALCQIP-UHFFFAOYSA-N
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Description

Diethyl (4-decyloxy-3-ethoxyanilino)methylenemalonate is a complex organic compound with the molecular formula C26H41NO6. It is known for its unique structure, which includes a decyloxy and ethoxy group attached to an anilino methylenemalonate core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (4-decyloxy-3-ethoxyanilino)methylenemalonate typically involves the reaction of 4-decyloxy-3-ethoxyaniline with diethyl malonate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of diethyl malonate, followed by the elimination of water to form the methylenemalonate derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Diethyl (4-decyloxy-3-ethoxyanilino)methylenemalonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl (4-decyloxy-3-ethoxyanilino)methylenemalonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl (4-decyloxy-3-ethoxyanilino)methylenemalonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (4-decyloxy-3-ethoxyanilino)methylenemalonate stands out due to its specific combination of decyloxy and ethoxy groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering distinct advantages over similar compounds in terms of reactivity, stability, and potential bioactivity .

Properties

IUPAC Name

diethyl 2-[(4-decoxy-3-ethoxyanilino)methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H41NO6/c1-5-9-10-11-12-13-14-15-18-33-23-17-16-21(19-24(23)30-6-2)27-20-22(25(28)31-7-3)26(29)32-8-4/h16-17,19-20,27H,5-15,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBVBQKQALCQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=C(C=C(C=C1)NC=C(C(=O)OCC)C(=O)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H41NO6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00181202
Record name Diethyl (4-decyloxy-3-ethoxyanilino)methylenemalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26692-07-9
Record name 1,3-Diethyl 2-[[[4-(decyloxy)-3-ethoxyphenyl]amino]methylene]propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26692-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl (4-decyloxy-3-ethoxyanilino)methylenemalonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026692079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl (4-decyloxy-3-ethoxyanilino)methylenemalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl (4-decyloxy-3-ethoxyanilino)methylenemalonate
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